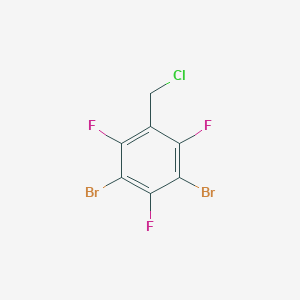

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dibromo-5-(chloromethyl)benzene is a chemical compound with the molecular formula C7H5Br2Cl . It’s used for research purposes .

Molecular Structure Analysis

The molecular structure of a similar compound, 1,3-Dibromo-5-(chloromethyl)-2-methylbenzene, has a molecular formula of C8H7Br2Cl .Chemical Reactions Analysis

Again, while specific reactions involving 1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene are not available, DBH has been used in various chemical reactions. For example, it has been used for the direct 1,2-dibromination of alkenes .Aplicaciones Científicas De Investigación

Photoactive Cross-Linking Reagents

1,3-Dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene, through its related compound 1,3,5-tribromo-2,4,6-trifluorobenzene, can be transformed into triazido derivatives like 1,3,5-triazido-2,4,6-tribromobenzene. These triazides represent the first readily available 1,3,5-triazidobenzenes with potential widespread use as photoactive cross-linking reagents in polymer chemistry. Additionally, they serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Functionalization and Organic Synthesis

The structural similarity of this compound to other halogenated benzenes suggests its potential in organic synthesis routes, such as those explored by Heiss, Marzi, and Schlosser (2003). These authors demonstrated the versatility of 1,3-dihalobenzenes in reactions with strong bases, showing that they can be used to produce various dihalobenzoic acids and their derivatives through deprotonation and functionalization processes. This indicates the potential of this compound in similar synthetic applications (Heiss, Marzi, & Schlosser, 2003).

Advanced Polymer Materials

Banerjee et al. (2009) have shown that activated trifluoro monomers, akin to this compound, can lead to the development of hyperbranched poly(arylene ether)s when reacted with bisphenols. These polymers display excellent thermal stability and higher glass transition temperatures compared to their linear counterparts, suggesting that this compound could be a valuable precursor in the synthesis of advanced polymer materials with superior properties (Banerjee, Komber, Häussler, & Voit, 2009).

Electrochemical Fluorination

Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, which can be related to compounds like this compound, to study side reactions during fluorination. Their research contributes to understanding the mechanisms and improving the efficiency of electrochemical fluorination processes, potentially applicable to the fluorination of this compound for creating new fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1,3-dibromo-5-(chloromethyl)-2,4,6-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClF3/c8-3-5(11)2(1-10)6(12)4(9)7(3)13/h1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSWILSUFCDZQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)Br)F)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2909844.png)

![4-benzoyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2909846.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-3-(furan-2-ylmethyl)-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2909849.png)

![3-(4-chlorobenzyl)-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2909853.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate](/img/structure/B2909856.png)

![N-[2-[1-(3-Hydroxyphenyl)propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2909857.png)